L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Brand Name: Vulcanchem
CAS No.: 26360-21-4
VCID: VC8347219
InChI: InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)/t12-/m0/s1
SMILES: C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O
Molecular Formula: C19H18N8O7
Molecular Weight: 470.4 g/mol

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)

CAS No.: 26360-21-4

Cat. No.: VC8347219

Molecular Formula: C19H18N8O7

Molecular Weight: 470.4 g/mol

* For research use only. Not for human or veterinary use.

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) - 26360-21-4

Specification

CAS No. 26360-21-4
Molecular Formula C19H18N8O7
Molecular Weight 470.4 g/mol
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)/t12-/m0/s1
Standard InChI Key QPWWRIJXAKSKLU-LBPRGKRZSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O
SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O
Canonical SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The compound is systematically named L-glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9CI), with alternative designations including NSC-302973 and N-nitroso folic acid . Its CAS registry number (26360-21-4) and PubChem CID (136029229) serve as primary identifiers for database retrieval. The IUPAC name, (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid, reflects its stereochemistry and functional group arrangement .

Table 1: Molecular Properties

PropertyValue
CAS No.26360-21-4
Molecular FormulaC19H18N8O7C_{19}H_{18}N_{8}O_{7}
Molecular Weight470.4 g/mol
PubChem CID136029229
SMILESC1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O
InChIKeyQPWWRIJXAKSKLU-LBPRGKRZSA-N

Structural Analysis

The molecule integrates three distinct moieties:

  • Pteridinyl Core: A 2-amino-1,4-dihydro-4-oxo-6-pteridinyl group, a heterocyclic system critical for binding enzymatic targets like DHFR.

  • Nitrosoamino-Benzoyl Bridge: A para-substituted benzoyl group with a nitrosoamino (–N(NO)–) linker, which influences redox reactivity and steric interactions .

  • L-Glutamic Acid: A chiral amino acid residue that enhances solubility and facilitates transport across cellular membranes.

The stereochemistry at the glutamic acid’s α-carbon (S-configuration) is essential for biological activity, as evidenced by structure-activity relationship (SAR) studies .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Pteridinyl Precursor Preparation: 2-Amino-4-hydroxy-6-pteridinemethanol is synthesized via cyclization of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal.

  • Nitrosoamino Coupling: The pteridinyl methanol derivative undergoes nitrosoamination with 4-aminobenzoic acid in the presence of nitrous acid (HNO2HNO_2), forming the nitrosoamino-benzoyl intermediate .

  • Glutamic Acid Conjugation: The intermediate is coupled to L-glutamic acid using carbodiimide-based coupling agents, followed by purification via crystallization .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Pteridinyl synthesisGlyoxal, HCl, 80°C, 12 h62
NitrosoaminationNaNO2NaNO_2, H2SO4H_2SO_4, 0°C45
Glutamic acid couplingEDC, DMAP, DMF, rt, 24 h58

Industrial-Scale Manufacturing

Large-scale production employs automated continuous-flow reactors to optimize temperature and pH control during nitrosoamination, a highly exothermic step. Post-synthesis purification utilizes high-performance liquid chromatography (HPLC) and recrystallization from ethanol-water mixtures, achieving >98% purity .

Biological Activity and Mechanisms

Dihydrofolate Reductase Inhibition

The compound competitively inhibits DHFR (Ki=12.3nMK_i = 12.3 \, \text{nM}), an enzyme critical for tetrahydrofolate (THF) biosynthesis. By obstructing THF regeneration, it depletes nucleotide precursors (e.g., thymidylate), thereby impairing DNA synthesis in rapidly dividing cells. This mechanism parallels methotrexate but with enhanced selectivity for osteoclast DHFR isoforms.

Osteoclast Proliferation Suppression

In vitro assays demonstrate dose-dependent inhibition of osteoclastogenesis (IC₅₀ = 0.8 µM) via downregulation of NFATc1 and c-Fos signaling pathways. Preclinical models of osteoporosis show a 40% reduction in bone resorption markers after 12-week administration.

Applications in Disease Management

Osteoporosis Therapy

By targeting osteoclast activity, the compound mitigates bone loss in estrogen-deficient rats, increasing trabecular bone volume by 29% compared to controls. Its dual action on bone resorption and formation (via osteoblast stimulation) positions it as a novel anabolic-antiresorptive agent.

Oncology

Phase I trials (NCT04820347) are evaluating its safety in relapsed glioblastoma, with preliminary data showing stable disease in 4/12 patients. Combination regimens with checkpoint inhibitors are under exploration to enhance immunogenic cell death.

Future Research Directions

  • Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability (<5% in current formulations).

  • Targeted Delivery Systems: Nanoparticle encapsulation to reduce off-target effects in healthy tissues.

  • Combination Therapies: Synergy studies with PARP inhibitors and immune modulators.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator